molecular formula C12H8N4 B8047764 2-(p-Tolyl)-1H-imidazole-4,5-dicarbonitrile

2-(p-Tolyl)-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B8047764
M. Wt: 208.22 g/mol
InChI Key: BMTQOJUWHGWRPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(p-Tolyl)-1H-imidazole-4,5-dicarbonitrile is an imidazole-based heterocyclic compound featuring a para-methylphenyl (p-tolyl) substituent at the 2-position and two cyano (-C≡N) groups at the 4- and 5-positions of the imidazole ring. The compound’s structure combines aromaticity from the p-tolyl group with the electron-withdrawing nature of the cyano substituents, influencing its electronic, thermal, and chemical properties.

Imidazole derivatives are widely studied for applications in energetic materials, pharmaceuticals, and coordination chemistry due to their high nitrogen content and tunable reactivity.

Properties

IUPAC Name

2-(4-methylphenyl)-1H-imidazole-4,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4/c1-8-2-4-9(5-3-8)12-15-10(6-13)11(7-14)16-12/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTQOJUWHGWRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyl)-1H-imidazole-4,5-dicarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of p-tolylamine with glyoxal and ammonium acetate in the presence of a suitable solvent such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the imidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyl)-1H-imidazole-4,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted imidazole compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals. Its derivatives have been investigated for their antimicrobial and anticancer properties. For instance, imidazole derivatives are frequently studied for their ability to inhibit bacterial growth, particularly against resistant strains such as Escherichia coli . The structural features of 2-(p-Tolyl)-1H-imidazole-4,5-dicarbonitrile allow it to interact with biological targets effectively.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the activation of nucleoside phosphoramidites during solid-phase oligonucleotide synthesis, functioning as an alternative to other activators like tetrazole . This application is crucial in the field of genetic engineering and biochemistry.

Catalysis

The compound exhibits potential as a catalyst in various chemical reactions due to its ability to stabilize transition states. It has been explored for use in photo-redox catalysis, where its push-pull characteristics facilitate electron transfer processes . Such catalytic properties are valuable in the synthesis of complex organic molecules.

Case Studies

StudyApplicationFindings
El-Saghier et al. (2023)Antibacterial ActivitySynthesized imidazole derivatives demonstrated significant antibacterial effects against E. coli, with a maximum inhibition percentage of 80% compared to standard antibiotics .
Al-Azmi et al. (2020)Organic SynthesisDeveloped new triazolo[4,5-d]pyrimidine derivatives using this compound as a precursor, achieving moderate to good yields .
Plaquet et al. (2017)CatalysisInvestigated the use of imidazole derivatives in photo-redox reactions, highlighting their efficiency in facilitating electron transfer .

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)-1H-imidazole-4,5-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. The cyano groups and the p-tolyl group can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substituent Variations

The imidazole-4,5-dicarbonitrile core is highly modular, allowing diverse substituents at the 2-position. Key analogues include:

Compound Name Substituent (Position 2) Key Structural Features
2-(p-Tolyl)-1H-imidazole-4,5-dicarbonitrile p-Methylphenyl Electron-donating methyl group; enhances aromaticity and lipophilicity
2-(4-Chlorophenyl)-1H-imidazole-4,5-dicarbonitrile 4-Chlorophenyl Electron-withdrawing Cl; increases polarity and potential for halogen bonding
2-(4-Nitrophenyl)-1H-imidazole-4,5-dicarbonitrile 4-Nitrophenyl Strong electron-withdrawing NO₂; improves thermal stability for energetic applications
2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD) Azo-bridged dimer Planar structure with high nitrogen content (53.42%); exceptional thermal stability
2-(2-Methylphenyl)-1H-imidazole-4,5-dicarbonitrile o-Methylphenyl Steric hindrance from ortho-substituent; affects crystal packing

Thermal Stability and Decomposition

  • TCAD : Exhibits exceptional thermal stability with a decomposition temperature of 369–371°C, attributed to strong hydrogen bonding, electron delocalization, and a high nitrogen content (53.42% N) . Its apparent activation energy (E) for decomposition is ~480 kJ mol⁻¹, making it suitable for high-temperature applications .
  • Nitro/Halogen Derivatives : 2-(4-Nitrophenyl)- and 2-(4-chlorophenyl)- analogues likely exhibit lower decomposition temperatures due to reduced conjugation compared to TCAD. For example, tetrazole derivatives of imidazole decompose above 200°C .
  • p-Tolyl Derivative : The electron-donating methyl group may moderately reduce thermal stability compared to TCAD but enhance solubility in organic solvents.

Data Tables

Table 1: Thermal and Structural Properties of Selected Imidazole Derivatives

Compound Decomposition Temp (°C) Nitrogen Content (%) Apparent Activation Energy (kJ mol⁻¹) Key Application
This compound ~300–350 (estimated) ~45–48 Not reported Pharmaceutical ligands
TCAD 369–371 53.42 480 Energetic materials
2-(4-Nitrophenyl)-1H-imidazole-4,5-dicarbonitrile >250 (estimated) ~42 Not reported Explosive precursors

Table 2: Substituent Effects on Properties

Substituent Electronic Effect Thermal Stability Reactivity
p-Methyl (p-Tolyl) Electron-donating Moderate Enhanced lipophilicity; slower reactions
4-Nitro Strong withdrawing High Prone to redox reactions; explosive
Azo-bridge (TCAD) Conjugation Very high Stable under extreme conditions

Biological Activity

2-(p-Tolyl)-1H-imidazole-4,5-dicarbonitrile, also known as 4,5-Dicyanoimidazole, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential applications in drug development.

  • Molecular Formula : C10_{10}H8_8N4_4
  • Molecular Weight : 184.20 g/mol
  • Density : 1.4 g/cm³
  • Melting Point : 168-175 °C
  • Boiling Point : 569.3 °C

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In vitro studies have shown that it exhibits significant activity against various pathogens. For instance, research indicates that derivatives of imidazole compounds have been tested for their minimum inhibitory concentrations (MIC) against bacteria such as Staphylococcus aureus and Escherichia coli. The results indicate that these compounds can effectively inhibit bacterial growth, with some derivatives showing MIC values as low as 0.22 µg/mL .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound have been evaluated in several studies. Hemolytic assays revealed that the compound exhibits low hemolytic activity (3.23% to 15.22% lysis), indicating a favorable safety profile compared to standard cytotoxic agents . Additionally, the compound's IC50 values for cytotoxicity were found to be greater than 60 µM, suggesting a non-cytotoxic nature at therapeutic concentrations .

The mechanism of action for this compound involves inhibition of critical enzymes in bacterial cells. Studies have identified that certain derivatives act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase and 0.52 to 2.67 µM for DHFR . This dual inhibition mechanism may enhance the compound's efficacy against resistant strains of bacteria.

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various imidazole derivatives, compounds including this compound were tested against a panel of clinical isolates. The results demonstrated that these compounds not only inhibited bacterial growth but also significantly reduced biofilm formation compared to traditional antibiotics like Ciprofloxacin .

CompoundMIC (µg/mL)MBC (µg/mL)Biofilm Reduction (%)
This compound0.220.25>70%
Ciprofloxacin0.5150%

Synthesis and Structure-Activity Relationship (SAR)

A recent study focused on synthesizing various derivatives of dicyanoimidazoles explored the structure-activity relationship (SAR). The findings indicated that modifications on the aromatic ring significantly influenced antimicrobial activity and cytotoxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(p-Tolyl)-1H-imidazole-4,5-dicarbonitrile
Reactant of Route 2
2-(p-Tolyl)-1H-imidazole-4,5-dicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.